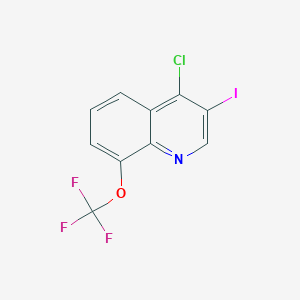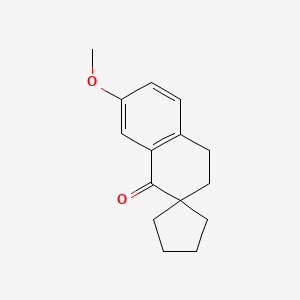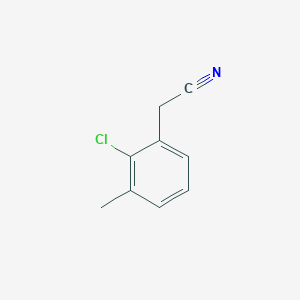![molecular formula C14H15ClN2O B1422828 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine CAS No. 1306605-87-7](/img/structure/B1422828.png)
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine
Descripción general
Descripción
2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine is a chemical compound with the molecular weight of 262.74 . It is used in laboratory chemicals and synthesis of substances .
Synthesis Analysis
The synthesis of this compound could involve a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines via the remodeling of 3-formyl (aza)indoles/benzofurans .Molecular Structure Analysis
The molecular structure of this compound is represented by the InChI code1S/C14H15ClN2O/c1-9-13 (10 (2)17-14 (15)16-9)8-11-4-6-12 (18-3)7-5-11/h4-7H,8H2,1-3H3 . Physical And Chemical Properties Analysis
This compound is a powder with a molecular weight of 262.74 .Aplicaciones Científicas De Investigación
Isostructural and Molecular Structure Studies
A study by Trilleras et al. (2009) discusses the isostructural nature of 2-amino-4-chloro-5-formyl-6-[(2-methoxyphenyl)methylamino]pyrimidine. This research provides insights into the electronic structures, bond distances, and hydrogen bonding patterns of related pyrimidine compounds, enhancing our understanding of their structural properties (Trilleras, Quiroga, Cobo, & Glidewell, 2009).
Synthesis and Antiviral Activity
Hocková et al. (2003) synthesized 2,4-Diamino-6-[2-(phosphonomethoxy)ethoxy]pyrimidines, including derivatives with structural similarities to 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine. These compounds exhibited antiretroviral activity, highlighting their potential in medical applications (Hocková, Holý, Masojídková, Andrei, Snoeck, De Clercq, & Balzarini, 2003).
Dehalogenation and Hydrolysis Studies
Brown and Waring (1973) investigated the dehalogenation of 2-halogenopyrimidines, including compounds structurally related to this compound. Their findings provide insights into the chemical behaviors of such compounds, which are crucial for understanding their reactivity and potential applications (Brown & Waring, 1973).
Cation Tautomerism and Hydrogen Bonding
Rajam et al. (2017) explored cation tautomerism and hydrogen bonding in pyrimidine derivatives. This study sheds light on the molecular recognition processes involving hydrogen bonding, crucial for the development of pharmaceuticals containing pyrimidine structures (Rajam, Muthiah, Butcher, Jasinski, & Glidewell, 2017).
Alkylation and Crystal Structure Analysis
Sakamoto et al. (1983) discussed the alkylation of 2,6-dimethyl-4-phenylpyrimidine 1-oxide, a process relevant to the synthesis of compounds like this compound. This research provides valuable insights into the crystal structure and reactivity of pyrimidine derivatives (Sakamoto, Yoshizawa, Kaneda, Hama, & Yamanaka, 1983).
Safety and Hazards
Mecanismo De Acción
Target of Action
Similar compounds have been shown to interact with various cellular targets, including enzymes and receptors involved in critical biological processes .
Mode of Action
It’s known that pyrimidine derivatives can interact with their targets in a variety of ways, often leading to changes in cellular function .
Biochemical Pathways
Pyrimidine derivatives have been associated with a wide range of biological activities, including antiviral, anticancer, antioxidant, and antimicrobial effects .
Pharmacokinetics
These properties significantly impact the bioavailability and efficacy of a compound .
Result of Action
Similar compounds have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other molecules can affect how 2-Chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine interacts with its targets and exerts its effects .
Propiedades
IUPAC Name |
2-chloro-5-[(4-methoxyphenyl)methyl]-4,6-dimethylpyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15ClN2O/c1-9-13(10(2)17-14(15)16-9)8-11-4-6-12(18-3)7-5-11/h4-7H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IACLOOHWTWTPAS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)Cl)C)CC2=CC=C(C=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![[1-(Methoxymethyl)cyclobutyl]methanol](/img/structure/B1422745.png)
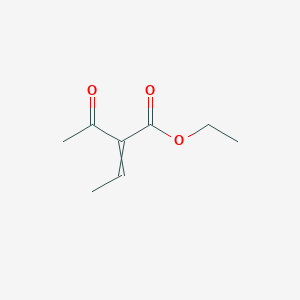


![1-[(Methylamino)methyl]cyclobutan-1-ol](/img/structure/B1422753.png)
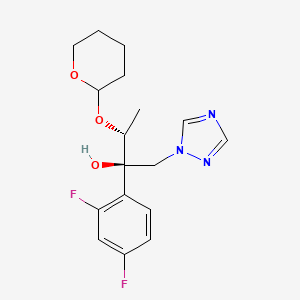
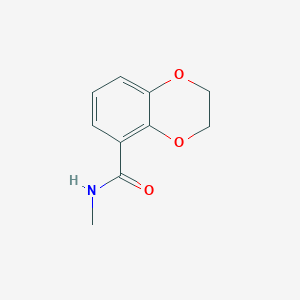

![Ethyl 4-chloro-1H-pyrazolo[3,4-b]pyridine-5-carboxylate](/img/structure/B1422759.png)

